molecular formula C6H9ClO3 B6229950 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one CAS No. 1536142-58-1

2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one

Cat. No.: B6229950
CAS No.: 1536142-58-1
M. Wt: 164.6
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Description

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one is a chlorinated ketone derivative featuring a 1,4-dioxane ring fused to an ethanone backbone. This compound is of interest in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and functional materials .

Properties

CAS No.

1536142-58-1

Molecular Formula

C6H9ClO3

Molecular Weight

164.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one typically involves the reaction of 1,4-dioxane with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted dioxane derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Heterocyclic Ring Variations

Compound Name Heterocycle Molecular Weight Key Properties/Applications Reference
2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one 1,4-Dioxane 219.66* High polarity; potential solubility in polar solvents
2-Chloro-1-(oxolan-2-yl)ethan-1-one Tetrahydrofuran 229.16 Lower polarity than dioxane analogs; used in polymer synthesis
2-Chloro-1-(piperidin-1-yl)ethan-1-one Piperidine 177.65 Enhanced basicity; intermediate for alkaloid derivatives

Notes:

  • The 1,4-dioxane ring confers higher polarity compared to tetrahydrofuran (THF) or piperidine derivatives, influencing solubility and reaction kinetics.
  • Piperidine-containing analogs exhibit basicity, enabling protonation in acidic media, unlike the oxygen-rich dioxane derivative .

Aromatic vs. Aliphatic Substituents

Compound Name Substituent Type Molecular Weight Applications Reference
2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-one Aromatic 214.65 Precursor for CK1δ inhibitors; bioactive scaffolds
2-Chloro-1-(10H-phenothiazine-10-yl)ethan-1-one Heteroaromatic 317.25 Antipsychotic drug intermediates
This compound Aliphatic 219.66* Synthetic intermediate for polar molecules

Notes:

  • Aromatic substituents (e.g., dimethoxyphenyl) enhance π-π stacking interactions, critical for binding to biological targets .
  • Aliphatic dioxane derivatives lack aromaticity, reducing UV absorption but improving metabolic stability in drug design .

Reactivity in Nucleophilic Substitutions

The β-chlorine in 2-chloroethanone derivatives acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols):

  • 2-Chloro-1-(4-substituted phenyl)ethan-1-one: Reacts with thiourea to form 2-amino-4-phenylthiazoles, a class of antimicrobial agents .
  • 2-Chloro-1-(piperazin-1-yl)ethan-1-one : Forms piperazine-carbamate hybrids via nucleophilic displacement, relevant to neuroinflammatory drug development .
  • This compound : Expected to undergo similar substitutions, but the dioxane ring may sterically hinder reactions compared to planar aromatic analogs .

Physical Data

Compound Name Melting Point (°C) Solubility Reference
This compound Not reported Polar solvents*
2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-one 113 Ethyl acetate
2-Chloro-1-(benzofuran-2-yl)ethan-1-one 145–148 DMSO

Notes:

  • The dioxane derivative’s solubility in polar solvents (e.g., DMSO, methanol) is inferred from its structural features .
  • Aromatic analogs exhibit higher melting points due to crystalline packing facilitated by planar structures .

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